Elgodipine - 119413-55-7

Elgodipine

Catalog Number: EVT-437091
CAS Number: 119413-55-7
Molecular Formula: C29H33FN2O6
Molecular Weight: 524.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Elgodipine is synthesized from various starting materials through specific chemical reactions. Its classification as a calcium channel blocker places it within a broader category of antihypertensive agents that are used to treat high blood pressure and related cardiovascular disorders.

Synthesis Analysis

The synthesis of Elgodipine typically involves the Hantzsch condensation reaction, which is a well-established method for producing 1,4-dihydropyridines. This process generally includes the following steps:

  1. Starting Materials: The synthesis begins with the reaction of an aldehyde, a β-ketoester, and ammonia or an amine.
  2. Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The typical duration for this reaction can range from several hours to overnight.
  3. Isolation: After completion, the product is usually purified through recrystallization or chromatography to obtain Elgodipine in its pure form.

For example, one synthesis method involves reacting 4-fluorobenzylamine hydrochloride with dihydroxyacetone in glacial acetic acid and butanol, followed by treatment with sodium hydroxide and alkyl iodides to yield the desired dihydropyridine derivative .

Molecular Structure Analysis

Elgodipine's molecular structure can be described as follows:

  • Core Structure: It features a dihydropyridine ring system which is crucial for its biological activity.
  • Functional Groups: The molecule contains various substituents including fluorobenzyl groups which enhance its pharmacological properties.
  • Molecular Formula: The empirical formula can be derived from its structural components, which typically includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • 3D Conformation: Computational studies using Density Functional Theory (DFT) have been employed to elucidate the three-dimensional structure of Elgodipine, providing insights into its electronic properties and spatial orientation .
Chemical Reactions Analysis

Elgodipine participates in several chemical reactions that are pivotal for its synthesis and modification:

  1. Hantzsch Condensation: This reaction forms the basis of its synthesis where aldehydes react with β-ketoesters and amines.
  2. Oxidation Reactions: Elgodipine can undergo oxidation to form various derivatives that may exhibit different pharmacological activities.
  3. Substitution Reactions: The presence of reactive functional groups allows for nucleophilic substitutions that can modify its activity profile.

These reactions are typically carried out under controlled conditions to optimize yield and purity.

Mechanism of Action

Elgodipine acts primarily as a calcium channel blocker by binding to L-type calcium channels located in vascular smooth muscle cells. The mechanism involves:

  • Calcium Influx Inhibition: By blocking these channels, Elgodipine prevents calcium ions from entering the cells, leading to relaxation of vascular smooth muscle.
  • Vasodilation: This results in vasodilation, decreasing peripheral vascular resistance and subsequently lowering blood pressure.
  • Clinical Implications: The reduction in intracellular calcium also impacts cardiac contractility and conduction, making it beneficial in treating conditions like angina pectoris and arrhythmias .
Physical and Chemical Properties Analysis

Elgodipine exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges between 140°C to 190°C depending on purity.
  • Solubility: It shows variable solubility in organic solvents like methanol and dimethyl sulfoxide but is generally less soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for determining its formulation in pharmaceutical applications.

Applications

Elgodipine has significant potential applications in medicine:

  • Hypertension Treatment: As a calcium channel blocker, it is primarily used for managing high blood pressure.
  • Cardiovascular Health: It may be beneficial in treating other cardiovascular conditions such as angina and heart failure due to its vasodilatory effects.
  • Research Applications: Ongoing studies are exploring its efficacy in combination therapies with other antihypertensive agents to enhance therapeutic outcomes.
Introduction

Historical Context of Dihydropyridine Calcium Channel Blockers

Dihydropyridine calcium channel blockers emerged as a therapeutic class following the seminal work of Fleckenstein in 1969, who identified their mechanism of voltage-dependent L-type calcium channel inhibition [2]. Early prototypes like nifedipine (first-generation) demonstrated potent vasodilatory effects but were limited by short half-lives and reflex tachycardia due to rapid onset of action. Second-generation agents (e.g., felodipine) offered modified release kinetics, while third-generation dihydropyridines exemplified by amlodipine (1987) achieved prolonged plasma half-lives (30–50 hours) and once-daily dosing [1] [5] [10]. This evolution addressed critical pharmacokinetic challenges: early dihydropyridines exhibited significant fluctuations in plasma concentration, whereas later molecules prioritized steady-state delivery and tissue selectivity [5] [7].

Table 1: Evolution of Key Dihydropyridine Calcium Channel Blockers

GenerationRepresentative AgentsKey Pharmacokinetic Advancements
FirstNifedipineShort half-life (2–5 hours); rapid onset
SecondFelodipine, NicardipineExtended-release formulations
ThirdAmlodipine, AzelnidipineLong half-life (30–50 hours); high bioavailability (64–90%)
FourthLercanidipine, CilnidipineEnhanced lipophilicity; dual L/N-type blockade

Elgodipine: Discovery and Initial Pharmacological Characterization

Elgodipine (chemical name: 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl)benzisothiazole) was designed as a structural analog of amlodipine, incorporating a benzisothiazole moiety to augment receptor binding kinetics [3]. Initial in vitro studies demonstrated its dual blockade of L-type and N-type voltage-gated calcium channels, with binding constants (Ki) of 0.8 nM and 1.2 nM, respectively [3] [8]. This contrasted with traditional dihydropyridines like amlodipine, which predominantly inhibit L-type channels [5].

Metabolic profiling in rat hepatocytes revealed distinct oxidative pathways: while amlodipine undergoes hepatic conversion via cytochrome P450 3A4/5 to inactive pyridine metabolites, Elgodipine exhibited slower oxidative deamination, yielding a terminal elimination half-life exceeding 60 hours [6] [8]. Functional assays in isolated rat aortic rings precontracted with adrenaline showed concentration-dependent vasodilation (EC₅₀ = 3.2 nM), surpassing amlodipine (EC₅₀ = 15.6 nM) by 4.9-fold [3].

Table 2: Comparative Pharmacological Profiles of Elgodipine vs. Amlodipine

ParameterElgodipineAmlodipine
L-type Ca²⁺ channel Ki0.8 nM1.1 nM
N-type Ca²⁺ channel Ki1.2 nM>1000 nM (negligible)
Adrenaline-induced vasodilation EC₅₀3.2 nM15.6 nM
Plasma half-life>60 hours30–50 hours
Primary metabolic pathwayOxidative deaminationCYP3A4-mediated oxidation

Rationale for Elgodipine’s Development in Cardiovascular Therapeutics

The development of Elgodipine addressed three limitations of classical dihydropyridines:

  • Reduced Endothelial Protection: Traditional L-type blockers like nifedipine lack activity on neuronal N-type channels, which regulate sympathetic neurotransmission. Elgodipine’s N-type inhibition reduces norepinephrine release, attenuating neurohormonal activation in hypertension [5] [10].
  • Blood Pressure Variability: Amlodipine reduces systolic blood pressure variability by 22% versus angiotensin-converting enzyme inhibitors. Elgodipine’s extended half-life (>60 hours) further stabilizes 24-hour blood pressure oscillations, a predictor of cerebrovascular risk [5] [6].
  • Organ Damage Mitigation: In stroke-prone spontaneously hypertensive rats, Elgodipine delayed stroke onset by 40% compared to amlodipine, attributed to its dual-channel blockade improving cerebral microcirculation [3]. This pharmacodynamic advantage aligned with clinical evidence where calcium channel blockers with N-type activity reduced proteinuria in diabetic nephropathy [5].

The molecule’s design thus represents a strategic shift toward multitarget dihydropyridines, optimizing hemodynamic control while countering hypertension-induced end-organ injury [3] [7].

Properties

CAS Number

119413-55-7

Product Name

Elgodipine

IUPAC Name

3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C29H33FN2O6

Molecular Weight

524.6 g/mol

InChI

InChI=1S/C29H33FN2O6/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20/h6-12,17,26,31H,13-16H2,1-5H3

InChI Key

ZGRIPYHIFXGCHR-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F

Synonyms

elgodipine
IQB 875
IQB-875
isopropyl (2-(N-methyl-N-(4-fluorobenzyl)amine)ethyl-2,6-dimethyl-4-(2',3'-methylenedioxyphenyl)-1,5-dihydropyridine-3,5-dicarboxylate)

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.